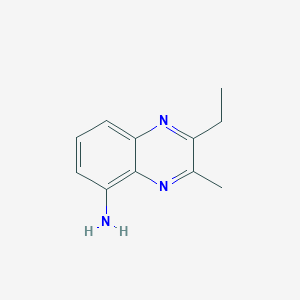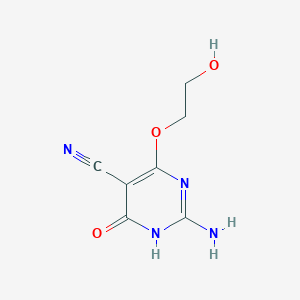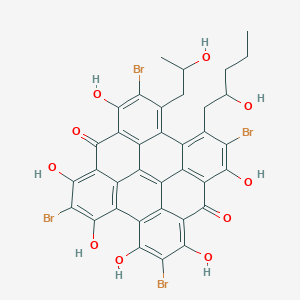
1-ベンジル-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エチル
概要
説明
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
作用機序
Target of Action
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound. Triazole derivatives are known to interact with various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Cellular Effects
Indole derivatives, which are structurally similar to triazoles, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely mediated through interactions with various cellular processes and signaling pathways.
Molecular Mechanism
It is known that triazoles can interact with β-tubulin via hydrogen bonding . This interaction could potentially influence the activity of microtubules, which play a crucial role in cell division and intracellular transport.
Temporal Effects in Laboratory Settings
Triazoles are generally known for their high chemical stability, even under acidic or basic conditions, as well as under oxidizing and reducing conditions .
Metabolic Pathways
It is known that triazoles can interact with various enzymes and cofactors , which could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
The chemical properties of triazoles, such as their strong dipole moments , could potentially influence their interactions with transporters or binding proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of benzyl azide with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction is often carried out under microwave-assisted organic synthesis (MAOS) conditions to enhance the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A compound with a similar triazole structure used in coordination chemistry.
Uniqueness: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and benzyl substitution enhance its lipophilicity and potential bioactivity compared to other triazole derivatives.
特性
IUPAC Name |
ethyl 1-benzyl-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCUHLDCICKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377510 | |
| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-58-2 | |
| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate in corrosion prevention, and how effective is it?
A1: The research primarily investigates the synthesis and corrosion inhibition potential of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate on carbon steel in a CO2-saturated 1% NaCl solution []. The study found that this compound exhibits significant corrosion inhibition properties, reaching a maximum efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45 °C []. This suggests its potential application in protecting carbon steel infrastructure, particularly in environments containing CO2 and NaCl, where corrosion is a significant concern.
Q2: How does Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate interact with the carbon steel surface to inhibit corrosion?
A2: The study utilized Electrochemical Impedance Spectroscopy (EIS) to understand the interaction mechanism []. While the exact binding mode wasn't fully elucidated, the calculated Gibbs free energy of adsorption (∆Gads) at room temperature was determined to be -38.48 kJ/mole []. This value suggests that the compound interacts with the carbon steel surface through a combination of physisorption and chemisorption, forming a protective layer that hinders the corrosive agents from reaching the metal surface.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)










![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)


